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Compound of Interest |

Compound Name: (S)-1,2-Decanediol
CAS No.: 84276-14-2
Cat. No.: B1586682
- 7

Executive Summary

(S)-1,2-Decanediol (CAS 87827-60-9) is a high-value chiral synthon characterized by a ten-
carbon lipophilic tail and a vicinal diol headgroup. While widely recognized for its direct
antimicrobial activity in dermatological formulations, its utility in pharmaceutical intermediate
synthesis lies in its ability to serve as a pre-installed chiral scaffold for lipid-like drugs,
pheromones, and specialized drug delivery vehicles.

This guide details the strategic application of (S)-1,2-Decanediol as a precursor for (S)-1,2-
epoxydecane, a versatile electrophile that enables the stereoselective construction of complex
bioactive molecules. We provide validated protocols for its synthesis via Sharpless Asymmetric
Dihydroxylation (AD) and its subsequent conversion into functionalized intermediates.

Technical Profile & Strategic Value
Chemical Identity[1][2]

e |[UPAC Name: (2S)-Decane-1,2-diol
e CAS Number: 87827-60-9 (S-isomer); 1119-86-4 (racemate)
e Molecular Formula: C10H2202[1]

» Molecular Weight: 174.28 g/mol [1]
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e Physical State: Waxy white solid or viscous liquid (mp ~48-50°C).

The "Lipophilic Chiral Handle" Advantage

In drug design, (S)-1,2-Decanediol bridges the gap between simple solvents and complex
chiral auxiliaries. Its C10 alkyl chain provides the necessary hydrophobicity for:

» Membrane Anchoring: Ideal for synthesizing phospholipid analogs or lipid nanoparticles
(LNPs) used in mRNA delivery.

e Pheromone Mimicry: The C10 backbone is a common motif in insect pheromones (e.g.,
Lepidoptera), where stereochemistry dictates biological activity.

« Biofilm Disruption: The amphiphilic nature allows it (and its derivatives) to penetrate bacterial
biofilms, making it a scaffold for novel anti-infectives.

Core Application Workflows

The utility of (S)-1,2-Decanediol is best realized by viewing it as a gateway to (S)-1,2-
epoxydecane. The diol protects the stereocenter until activation is required.

Pathway A: Synthesis of (S)-1,2-Epoxydecane

The primary application is the conversion to the chiral epoxide, which retains the (S)-
configuration (via double inversion or direct retention depending on the method, typically
retention of configuration at C2 if C1 is activated).

e Mechanism: Selective tosylation of the primary alcohol followed by base-induced closure.

 Utility: This epoxide reacts with amines, azides, and cuprates to form chiral amino alcohols
or extended alkyl chains.

Pathway B: Pheromone & Lipid Synthesis

» Pheromones: Many sex pheromones are long-chain chiral alcohols. Ring-opening (S)-1,2-
epoxydecane with an alkynyl nucleophile extends the chain to C12-C18 while preserving the
C10-oxygen stereocenter.
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 Lipid Mimetics: Reaction with fatty acid chlorides or phosphorylation reagents yields chiral
surfactants for liposomal drug delivery.

Visualizing the Synthetic Logic

The following diagram illustrates the transformation of 1-Decene into high-value pharmaceutical
intermediates using (S)-1,2-Decanediol as the central hub.
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Caption: Synthetic tree demonstrating the central role of (S)-1,2-Decanediol in accessing
diverse chiral targets.

Experimental Protocols
Protocol A: Synthesis of (S)-1,2-Decanediol (Sharpless
AD)

Rationale: This protocol ensures high enantiomeric excess (>98% ee) using the commercially
available AD-mix-alpha.

Reagents:
e 1-Decene (10 mmol, 1.40 g)
e AD-mix-alpha (14 g)

e t-Butanol/Water (1:1 v/v, 100 mL)

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1586682?utm_src=pdf-body
https://www.benchchem.com/product/b1586682?utm_src=pdf-body-img
https://www.benchchem.com/product/b1586682?utm_src=pdf-body
https://www.benchchem.com/product/b1586682?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Methanesulfonamide (10 mmol, 0.95 g) — Accelerates hydrolysis of the osmate ester.
¢ Sodium sulfite (15 g) — Quenches the reaction.
Procedure:

e Preparation: In a 250 mL round-bottom flask, dissolve AD-mix-alpha and
methanesulfonamide in the t-BuOH/H20 mixture. Stir at room temperature until a clear
orange/yellow phases appear (some salts may remain undissolved).

e Cooling: Cool the mixture to 0°C using an ice bath.
o Addition: Add 1-Decene in one portion. Vigorous stirring is critical to maintain an emulsion.

o Reaction: Stir at 0°C for 24—-48 hours. Monitor by TLC (Hexane/EtOAc 7:3). The olefin spot
should disappear.

e Quenching: Add Sodium Sulfite (15 g) slowly while warming to room temperature. Stir for 60
minutes. The mixture should turn from orange to colorless/pale yellow.

» Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with 1M KOH
(removes sulfonamide) and brine.

 Purification: Dry over MgSO4, concentrate, and recrystallize from hexanes (or flash
chromatography) to yield (S)-1,2-Decanediol as a white solid.

Protocol B: Conversion to (S)-1,2-Epoxydecane

Rationale: The epoxide is the reactive species for most C-C bond formations. This 2-step "one-
pot" procedure minimizes purification losses.

Reagents:
e (S)-1,2-Decanediol (5 mmol, 0.87 g)
e p-Toluenesulfonyl chloride (TsCl) (5.2 mmol, 0.99 g)

e Pyridine (10 mL) or Et3N/DCM
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e Potassium Carbonate (K2CO3) (10 mmol, 1.38 g)
e Methanol (20 mL)
Procedure:

o Selective Tosylation: Dissolve the diol in anhydrous Pyridine (or DCM with 1.1 eq Et3N) at
0°C. Add TsCI portion-wise. The primary hydroxyl group at C1 is sterically more accessible
and reacts selectively (~95% regioselectivity). Stir at 0°C for 4-6 hours.

o Workup (Intermediate): Dilute with ether, wash with dilute HCI (to remove pyridine), then
brine. Dry and concentrate. (The crude monotosylate is usually sufficiently pure).

e Cyclization: Dissolve the crude monotosylate in Methanol. Add K2CO3. Stir at room
temperature for 2 hours. The alkoxide formed at C2 displaces the tosylate at C1.

« |solation: Remove methanol under reduced pressure. Partition between water and pentane.
(S)-1,2-Epoxydecane is volatile; avoid high vacuum. Distill or use crude if purity >95%.

Protocol C: Regioselective Ring Opening (General)

Rationale: Demonstrates the "Chiral Handle" utility.
Procedure:
e Dissolve (S)-1,2-Epoxydecane (1 mmol) in acetonitrile.

e Add Nucleophile (e.g., Isopropylamine 2 mmol) and Lithium Perchlorate (0.1 mmol) as a
catalyst.

¢ Reflux for 6-12 hours.

¢ Result: Nucleophile attacks the less hindered C1 position, yielding the 1-substituted-(2S)-
decanol.

Data Summary & Specifications
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Property Specification Note

White crystalline solid / Melts ~49°C; handle as solid
Appearance . - ;

Viscous liquid below this temp.

(c=1, EtOH). Sign depends

Optical Rotation to _
heavily on solvent.
) ) ] Critical for pharmaceutical
Enantiomeric Excess > 98% (via Sharpless AD) ) )
intermediates.
- Soluble in EtOH, DMSO, Poorly soluble in water
Solubility o
CHCI3 (amphiphilic).
. ) Store under inert gas; avoid
Stability Hygroscopic ]
moisture.
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Disclaimer: This protocol is for research and development purposes only. All chemical
synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.1,2-Decanediol | C10H2202 | CID 79141 - PubChem [pubchem.ncbi.nlm.nih.gov]

» To cite this document: BenchChem. [Application Note: (S)-1,2-Decanediol in Pharmaceutical
Intermediate Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1586682#applications-of-s-1-2-decanediol-in-
pharmaceutical-intermediate-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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